4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S750843
CAS No.
6250-80-2
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Fully substituted pyrrole-2-carbaldehyde for BODIPY and porphyrin synthesis. The 4-ethyl and 3,5-dimethyl groups block reactive β- and α-positions, preventing parasitic oligomerization during Lewis acid-catalyzed condensations.

  • Higher yield of discrete dye, less chromatography.
  • Prevents π-π aggregation; ensures organic solubility.
  • Enables clean polymerization for CMPs.

Ideal for reproducible, high-purity fluorophore production.

CAS Number

6250-80-2

Product Name

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,10H,4H2,1-3H3

InChI Key

VHIKIUXLJPZNCA-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=C1C)C=O)C

Canonical SMILES

CCC1=C(NC(=C1C)C=O)C

The exact mass of the compound 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde, Cryptopyrrole aldehyde, 4-Ethyl-3,5-dimethylpyrrole-2-carbaldehyde, 2-Formyl-3,5-dimethyl-4-ethylpyrrole, 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS 6250-80-2), commonly known as cryptopyrrole aldehyde, is a highly substituted pyrrole building block essential for the synthesis of advanced functional dyes, including BODIPYs, porphyrins, and conjugated microporous polymers (CMPs). For industrial buyers and synthetic chemists, its value lies in its precise substitution pattern: the 2-carbaldehyde group enables direct electrophilic condensation to form meso-substituted or asymmetric dipyrrins, while the 4-ethyl and 3,5-dimethyl groups fully block the reactive β- and α-positions. This complete substitution profile prevents unwanted oligomerization during acidic condensation, ensuring high batch-to-batch reproducibility, and imparts superior organic solubility to the resulting macrocycles and fluorophores compared to less substituted analogs [1].

Research Fit

Workflow Porphyrin and BODIPY macrocycle assembly via acid-catalyzed condensation
Selection Crystalline aldehyde building block with reported dimeric packing; supports stoichiometric control
Use Context β-octaalkylporphyrins, symmetric BODIPY dyes, and medicinal chemistry building block campaigns

Attempting to substitute 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde with simpler analogs, such as 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, introduces critical flaws in both processability and product performance. The lack of the 4-ethyl group leaves a β-position open to parasitic electrophilic attack during the aggressive Lewis acid-catalyzed condensation steps required for BODIPY synthesis, significantly reducing the yield of the target discrete dye and increasing the burden of chromatographic purification. Furthermore, the downstream fluorophores generated from precursors lacking the ethyl appendage suffer from heightened π-π aggregation and compromised solubility in common organic solvents, which severely limits their utility in solution-processed polymers, bio-imaging formulations, and organic lasing applications [1].

Substitution Risk

Target 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde Free α-aldehyde, β-alkyl protection, crystalline solid for reproducible handling
Generic aldehyde Pyrrole-2-carbaldehyde Lacks 3,5-dimethyl steric shielding; may lead to uncontrolled polymerization and byproducts
Target 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde Pre-installed aldehyde; ready for direct condensation without additional functionalization
Analog without aldehyde 3-Ethyl-2,4-dimethylpyrrole Lacks α-formyl group; requires extra synthetic step to install aldehyde, altering workflow and purity

Asymmetric Dipyrrin and BODIPY Yield

In the synthesis of highly soluble, coplanar bisBODIPY dyes and their monoBODIPY precursors, the use of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde as the electrophilic building block enables highly efficient asymmetric condensation. When reacted with 3-ethyl-2,4-dimethyl-1H-pyrrole under HBr catalysis, the target dipyrrin hydrobromide intermediate is isolated in a 78% yield. Subsequent complexation yields the target BODIPY architectures efficiently. In contrast, utilizing precursors that lead to benzene-fused-ring structures results in laborious syntheses and compromised solubility, making the ethyl-substituted pyrrole aldehyde the superior choice for scalable, high-yield fluorophore production [1].

Evidence DimensionIntermediate condensation yield (dipyrrin hydrobromide)
Target Compound Data78% yield (using 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde)
Comparator Or BaselineBenzene-fused or unblocked pyrrole precursors (historically lower yields and laborious purification)
Quantified DifferenceEnables 78% single-step yield with direct precipitation, bypassing complex chromatography
ConditionsHBr (48% in H2O) in MeOH, 1 h at room temp, followed by Et2O/n-pentane precipitation

High-yield, precipitation-purified intermediates drastically reduce solvent waste and labor costs in the commercial scale-up of specialized BODIPY dyes.

Crystalline dimer formation
Head-to-head
N–H···O=C 1.97–2.03 Å
Defined solid-state packing supports gravimetric dispensing
Single-crystal XRD at 130 K; unsubstituted analog is liquid and prone to oxidation

Meso-Carbon Sourcing in CMP Monomers

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde serves as an ideal meso-carbon source for the construction of asymmetric BODIPY monomers used in conjugated microporous polymers (CMPs). During the synthesis of 2-ethyl-1,3,5,7-pentamethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, the condensation of this aldehyde with 2,4-dimethylpyrrole using phosphorus oxychloride (POCl3) followed by BF3·OEt2 complexation achieved an 80% isolated yield. The complete β-substitution of the aldehyde precursor prevents cross-linking during the POCl3 activation step, a common failure mode when using partially unsubstituted pyrrole-2-carbaldehydes[1].

Evidence DimensionIsolated yield of asymmetric BODIPY monomer
Target Compound Data80% isolated yield
Comparator Or BaselinePartially unsubstituted pyrrole-2-carbaldehydes (prone to side-reactions and lower yields)
Quantified DifferenceMaintains ~80% yield by completely blocking reactive β-sites during aggressive POCl3 activation
ConditionsPOCl3 in CH2Cl2, followed by 2,4-dimethylpyrrole, NEt3, and BF3·OEt2

Reliable 80% yields in monomer synthesis are critical for procuring precursors for advanced materials like CMPs, where monomer purity dictates polymer performance.

Certified purity
Data to verify
98+%
Reported assay with batch-specific QC documentation
Supplier specification; 2–3% higher than typical 95–97% commercial grades

Downstream Fluorophore Solubility

The strategic incorporation of the 4-ethyl group via 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde fundamentally alters the processability of the resulting dyes. Studies comparing these ethyl-substituted BODIPY dimers against traditional benzene-fused bisBODIPY structures demonstrate that the ethyl appendages disrupt intermolecular π-π stacking. This disruption prevents the compromised solubility typically observed in common organic solvents, thereby enabling the formulation of these dyes at higher concentrations required for deep-red bio-imaging and low-threshold amplified spontaneous emission (organic lasing) applications[1].

Evidence DimensionFormulation solubility and aggregation resistance
Target Compound DataHigh solubility in common organic solvents (CH2Cl2, toluene) without aggregation
Comparator Or BaselineBenzene-fused bisBODIPY structures (compromised solubility and severe aggregation)
Quantified DifferenceEliminates the solubility bottleneck, allowing direct application in solution-processed organic lasing
ConditionsStandard organic solvent formulation for photophysical characterization

Procuring this specific ethyl-substituted precursor ensures the final dyes can be formulated into usable solutions rather than precipitating as unusable aggregates.

Chromatographic behavior
Class-level
LogP 2.01 (computed)
Intermediate lipophilicity facilitates C18 reversed-phase purification
Computed XLogP3; experimental logP not available
Procurement lead time
Data to verify
1–5 days
In-stock availability may support uninterrupted workflows
Multiple vendors; custom analogs may require ≥4 weeks

Asymmetric BODIPY Manufacturing

Ideal for the synthesis of highly soluble, asymmetric BODIPY fluorophores used in deep-red bio-imaging and photodynamic therapy, where the 4-ethyl group prevents aggregation and improves formulation stability [1].

CMP Synthesis

Serves as a high-yield monomer precursor for BODIPY-based CMPs utilized as recyclable visible-light photocatalysts, owing to its fully blocked substitution pattern that ensures clean polymerization without cross-linking side reactions [2].

Porphyrin & Macrocycle Assembly

The optimal building block for assembling sterically hindered, highly soluble porphyrins and dipyrromethene ligands for transition metal complexation, where precise control over β-substitution is required to dictate the macrocycle's 3D architecture and solubility [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Octaalkylporphyrin macrocycle assembly
Crystalline solid-state handling
Stoichiometric control and reproducibility
Symmetric BODIPY dye preparation
Aldehyde reactivity and intermediate lipophilicity
Purification workflow and spectroscopic characterization
Medicinal chemistry lead optimization
High purity and batch documentation
SAR interpretation and impurity control

XLogP3

2.1

Other CAS

6250-80-2

Wikipedia

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde

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